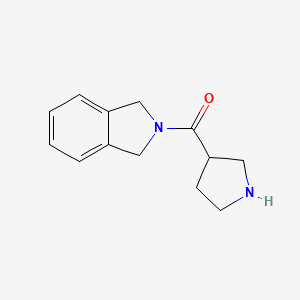
2-(pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole
説明
2-(pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
2-(Pyrrolidine-3-carbonyl)-2,3-dihydro-1H-isoindole is a compound with potential biological activities that have garnered interest in pharmaceutical research. This compound belongs to a class of organic compounds known as hybrid peptides, which are characterized by containing multiple types of amino acids linked through peptide bonds. The structural complexity of this compound suggests it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 405.40 g/mol. Its IUPAC name is:
This compound features a complex structure that includes a pyrrolidine ring and an isoindole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit promising antitumor activity. For instance, certain derivatives showed significant inhibition of protein kinases associated with cancer progression, such as JAK3 and NPM1-ALK, with IC50 values in the low micromolar range (0.25 - 0.54 µM) . This suggests that this compound may have similar capabilities.
The biological activity of this compound may involve the modulation of signaling pathways critical for cell proliferation and survival. Compounds that inhibit JAK kinases have been noted for their ability to induce apoptosis in cancer cells, making them valuable candidates for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit various mechanisms of action, including:
- Inhibition of Kinase Activity : Compounds similar to this compound showed significant inhibition rates against several protein kinases, indicating potential as targeted therapies .
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| Compound A | JAK3 | 0.36 |
| Compound B | NPM1-ALK | 0.25 |
| Compound C | cRAF[Y340D] | 0.78 |
Pharmacological Profiles
A study highlighted the diverse pharmacological profiles of isoindole derivatives, suggesting activities beyond anticancer effects such as anti-inflammatory and chemoprotective properties . The potential for dual-targeting mechanisms makes these compounds particularly interesting in drug design.
特性
IUPAC Name |
1,3-dihydroisoindol-2-yl(pyrrolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-5-6-14-7-10)15-8-11-3-1-2-4-12(11)9-15/h1-4,10,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEYCNAWMMZPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















